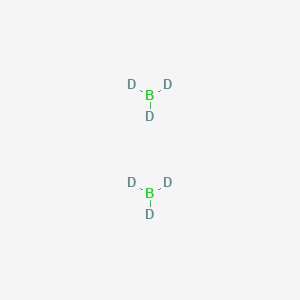

Diborane-D 6

Vue d'ensemble

Description

Diborane-D6 is primarily used as a p-type dopant in the deposition of epitaxial and amorphous silicon thin films . Its unique properties can result in increased device performance and reliability .

Synthesis Analysis

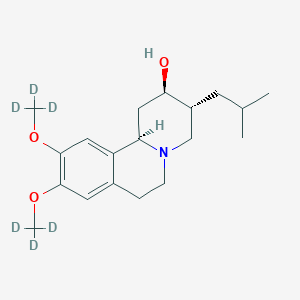

Diborane can be synthesized by an exchange reaction (metathesis) of a boron halide with LiAlH4 or LiBH4 in ether . Additionally, diborane synthesis can be accomplished with readily available carbohydrate-derived catalysts via the intermediacy of 1,2-bonded diboronates .Molecular Structure Analysis

The molecular structure of diborane is intriguing, comprising four hydrogen atoms and two boron atoms lying in the same plane. Between these planes, two hydrogen atoms serve as a bridge . The boron atom, being sp3 hybridised, possesses four hybrid orbitals .Chemical Reactions Analysis

Diborane reacts violently with water to form hydrogen and boric acid . It also reacts with alcohols similarly. For example, methanol gives hydrogen and trimethylborate . Diborane readily hydrolyses in water to give boric acid and hydrogen gas .Physical and Chemical Properties Analysis

Diborane is a colorless, highly flammable gas at room temperature, igniting rapidly in moist air when present in high concentrations . It emits a sweet scent and is a toxic gas with a boiling point of around 180 K .Applications De Recherche Scientifique

Transition Metal Diborane Chemistry

Diborane(6) is gaining attention for its reactivity towards diverse substrates. Its electron-precise B-B bonds have led to significant advancements in the synthesis of boron-boron single and multiple bonds. This reactivity is particularly interesting in the context of transition metals, where diborane/diborene complexes exhibit unique photo-physical properties (Borthakur et al., 2019).

Interfacial Chemistry with Silica

Diborane's interaction with hydroxylated silica surfaces under ultrahigh vacuum conditions reveals hydrogen-bonding interactions. These interactions are reversible, differentiating them from previous studies. This understanding is crucial for applications involving silica and diborane interfaces (Jones et al., 2021).

Electron Impact Scattering Studies

Research on electron impact scattering cross-sections of diborane across a range of energies (0.1 eV to 5000 eV) has been conducted. These cross-sections are vital in fields like plasma physics and materials processing, where understanding electron interactions with diborane is critical (Yadav et al., 2020).

Doping in Silicon

Diborane is explored as a molecular precursor for atomic precision p-type doping of silicon. Research indicates that heating can increase adsorption rates of diborane on silicon surfaces, which is key for the semiconductor industry (Campbell et al., 2020).

Storage of Diborane Gas

The reversible storage of diborane in metal-organic frameworks (MOFs) like UiO-66-NH2 is a significant breakthrough. This method allows for the safe and effective storage of this highly reactive gas at room temperature, which has broad implications for handling and transport of diborane (Jones et al., 2022).

Surface Boronization

Studying the effects of material type and surface roughness on boronization via diborane glow discharges provides insights into optimizing the process for different substrates. This research impacts the development of boronized surfaces for various applications (Tian et al., 2021).

Photocatalytic Hydrogen Production

Diborane-based donor-acceptor oligomers are synthesized for visible-light-driven hydrogen production. These oligomers showcase how boron elements can be utilized in the field of photocatalysis, particularly for energy applications (Wei et al., 2021).

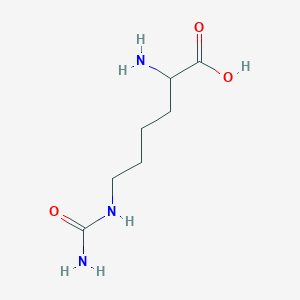

Boron Neutron Capture Therapy

Carborane-containing amino acids and peptides are being explored for their potential in boron neutron capture therapy, a promising cancer treatment method. The combination of carborane residues with amino acids creates compounds with unique biological and physicochemical properties (Gruzdev et al., 2021).

New Chapters in Borane Chemistry

The concatenation of diborane leads to novel planar boron chemistry. This research opens new avenues in understanding and manipulating borane chemistry, with potential applications in materials science and molecular engineering (Oliva‐Enrich et al., 2020).

Diborane as Reductants of Chalcogens

Diboranes(5) serve as effective two-electron reductants, incorporating atoms like oxygen, sulfur, and selenium. This reactivity leads to the creation of novel heterocycles, highlighting the versatility of diborane in synthetic chemistry (Prieschl et al., 2019).

Diborane in Rhenium Chemistry

The formation of diverse coordination modes of the [B2H6]2- ligand in rhenium diborane species illustrates the complex interaction between diborane and transition metals, which is significant for understanding metal-diborane chemistry (Prakash et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

trideuterioborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BH3/h2*1H3/i2*1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJHUEGHVSASEP-RVWRRERJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.B | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]B([2H])[2H].[2H]B([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

33.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20396-66-1 | |

| Record name | Diborane-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.